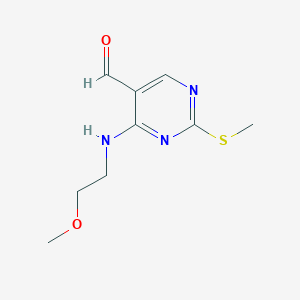![molecular formula C8H15NO2 B12630115 Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
Methyl 3-[(prop-2-en-1-yl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(prop-2-en-1-yl)amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an amino group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(prop-2-en-1-yl)amino]butanoate typically involves the esterification of 3-[(prop-2-en-1-yl)amino]butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. The use of flow microreactors has been shown to enhance the synthesis of esters, making it a viable method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(prop-2-en-1-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(prop-2-en-1-yl)amino]butanoic acid.
Reduction: 3-[(prop-2-en-1-yl)amino]butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-[(prop-2-en-1-yl)amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(prop-2-en-1-yl)amino]butanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,3-dimethyl-2-[(prop-2-en-1-yl)amino]butanoate: A synthetic cannabinoid receptor agonist with similar structural features.
Ethyl 3-[(prop-2-en-1-yl)amino]butanoate: An ester with a similar backbone but different alkyl group.
Methyl 3-[(prop-2-en-1-yl)amino]propanoate: A compound with a shorter carbon chain.
Uniqueness
Methyl 3-[(prop-2-en-1-yl)amino]butanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile intermediate in organic synthesis, providing opportunities for the development of new compounds with diverse applications .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
methyl 3-(prop-2-enylamino)butanoate |
InChI |
InChI=1S/C8H15NO2/c1-4-5-9-7(2)6-8(10)11-3/h4,7,9H,1,5-6H2,2-3H3 |
Clave InChI |
JRKYCXKKTZJGOM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)


![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)


